molecular formula C11H14O2 B14023833 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid

3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid

Cat. No.: B14023833
M. Wt: 178.23 g/mol
InChI Key: PCTUTIYBVUPUGQ-UHFFFAOYSA-N
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Description

3-(Bicyclo[222]octan-1-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 It features a bicyclo[222]octane ring system attached to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient coupling reactions. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid is unique due to the presence of both the bicyclo[2.2.2]octane ring and the propiolic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(1-bicyclo[2.2.2]octanyl)prop-2-ynoic acid

InChI

InChI=1S/C11H14O2/c12-10(13)4-8-11-5-1-9(2-6-11)3-7-11/h9H,1-3,5-7H2,(H,12,13)

InChI Key

PCTUTIYBVUPUGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)C#CC(=O)O

Origin of Product

United States

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